molecular formula C13H21NO B13316639 N-(2,2-dimethylpropyl)-3-ethoxyaniline

N-(2,2-dimethylpropyl)-3-ethoxyaniline

Cat. No.: B13316639
M. Wt: 207.31 g/mol
InChI Key: IDJQPDDSWZDLTO-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-3-ethoxyaniline: is an organic compound that belongs to the class of anilines. Anilines are characterized by the presence of an amino group attached to an aromatic benzene ring. This specific compound has a unique structure due to the presence of a 2,2-dimethylpropyl group and an ethoxy group attached to the nitrogen and benzene ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize N-(2,2-dimethylpropyl)-3-ethoxyaniline involves the reductive amination of 3-ethoxyaniline with 2,2-dimethylpropanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-ethoxyaniline with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2-dimethylpropyl)-3-ethoxyaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of these reactions are often quinones or nitroso compounds.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, resulting in various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.

Major Products:

    Oxidation: Quinones, nitroso compounds.

    Reduction: Corresponding amines.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2,2-dimethylpropyl)-3-ethoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of dyes and pigments.

Biology: In biological research, this compound is used to study the effects of substituted anilines on enzyme activity and cellular processes. It serves as a model compound for investigating the metabolism and toxicity of aniline derivatives.

Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of novel therapeutic agents. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized as a stabilizer and additive in various chemical formulations.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide
  • N,N-dimethylethanamine

Comparison: N-(2,2-dimethylpropyl)-3-ethoxyaniline is unique due to the presence of both a 2,2-dimethylpropyl group and an ethoxy group. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, compared to similar compounds. These unique features make it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-ethoxyaniline

InChI

InChI=1S/C13H21NO/c1-5-15-12-8-6-7-11(9-12)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3

InChI Key

IDJQPDDSWZDLTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NCC(C)(C)C

Origin of Product

United States

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